molecular formula C12H7N3O3S B589258 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene CAS No. 186792-87-0

5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene

Cat. No.: B589258
CAS No.: 186792-87-0
M. Wt: 273.266
InChI Key: CQNFCAMNWVNZNM-UHFFFAOYSA-N
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Description

5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene is an organic compound with the molecular formula C12H7N3O3S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features functional groups such as a formyl group, a nitrophenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene typically involves the reaction of 2-aminothiophene-3-carbonitrile with 2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: 5-Carboxy-2-[(2-nitrophenyl)amino]-3-cyanothiophene.

    Reduction: 5-Formyl-2-[(2-aminophenyl)amino]-3-cyanothiophene.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2-[(2-aminophenyl)amino]-3-cyanothiophene: Similar structure but with an amino group instead of a nitro group.

    2-[(2-Nitrophenyl)amino]-3-cyanothiophene: Lacks the formyl group.

    5-Formyl-2-[(2-nitrophenyl)amino]thiophene: Lacks the cyano group.

Uniqueness

5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene is unique due to the presence of all three functional groups (formyl, nitrophenyl, and cyano) on the thiophene ring. This combination of functional groups provides the compound with a distinct set of chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

5-formyl-2-(2-nitroanilino)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c13-6-8-5-9(7-16)19-12(8)14-10-3-1-2-4-11(10)15(17)18/h1-5,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNFCAMNWVNZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(S2)C=O)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747829
Record name 5-Formyl-2-(2-nitroanilino)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186792-87-0
Record name 5-Formyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186792-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Formyl-2-(2-nitroanilino)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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